

# Spectroscopic Data Interpretation: A Comparative Guide for Benzyl 3-tosyloxazetidine-1-carboxylate

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## Compound of Interest

Compound Name: *Benzyl 3-tosyloxazetidine-1-carboxylate*

Cat. No.: *B113318*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive interpretation of the expected spectroscopic data for **Benzyl 3-tosyloxazetidine-1-carboxylate**, a key intermediate in medicinal chemistry. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a detailed prediction of its spectroscopic characteristics. To provide a robust framework for analysis, we compare these predicted values with experimental data from two closely related analogues: its precursor, Benzyl 3-hydroxyazetidine-1-carboxylate, and a structurally similar compound, Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate. This comparative approach will aid researchers in the identification and characterization of this and similar molecules.

## Comparative Spectroscopic Data

The following tables summarize the predicted and experimental spectroscopic data for **Benzyl 3-tosyloxazetidine-1-carboxylate** and its analogues.

Table 1: <sup>1</sup>H NMR Data (Predicted and Experimental, 400 MHz, CDCl<sub>3</sub>, δ in ppm)

Assignment	Benzyl 3-tosyloxyazetidine-1-carboxylate (Predicted)	Benzyl 3-hydroxyazetidine-1-carboxylate (Analogue 1 - Experimental)	Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate (Analogue 2 - Predicted)
Tosyl-CH <sub>3</sub>	2.45 (s, 3H)	-	2.44 (s, 3H)
Azetidine-H2, H4	4.20-4.40 (m, 4H)	4.10-4.30 (m, 4H)	-
Pyrrolidine-H2, H5	-	-	3.55-3.80 (m, 4H)
Azetidine-H3	5.10-5.20 (m, 1H)	4.55-4.65 (m, 1H)	-
Pyrrolidine-H3	-	-	5.20-5.30 (m, 1H)
Pyrrolidine-H4	-	-	2.10-2.30 (m, 2H)
Benzyl-CH <sub>2</sub>	5.15 (s, 2H)	5.12 (s, 2H)	5.14 (s, 2H)
Benzyl-ArH	7.30-7.40 (m, 5H)	7.30-7.40 (m, 5H)	7.30-7.40 (m, 5H)
Tosyl-ArH (ortho)	7.80 (d, J=8.0 Hz, 2H)	-	7.78 (d, J=8.0 Hz, 2H)
Tosyl-ArH (meta)	7.35 (d, J=8.0 Hz, 2H)	-	7.36 (d, J=8.0 Hz, 2H)
OH	-	~2.0 (br s, 1H)	-

Table 2: <sup>13</sup>C NMR Data (Predicted and Experimental, 100 MHz, CDCl<sub>3</sub>, δ in ppm)

Assignment	Benzyl 3-tosyloxyazetidine-1-carboxylate (Predicted)	Benzyl 3-hydroxyazetidine-1-carboxylate (Analogue 1 - Experimental)	Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate (Analogue 2 - Predicted)
Tosyl-CH <sub>3</sub>	21.7	-	21.6
Azetidine-C2, C4	~55	~58	-
Pyrrolidine-C2, C5	-	-	~50
Azetidine-C3	~75	~65	-
Pyrrolidine-C3	-	-	~80
Pyrrolidine-C4	-	-	~35
Benzyl-CH <sub>2</sub>	67.5	67.0	67.2
Benzyl-ArC (ipso)	135.5	136.0	135.8
Benzyl-ArC	128.6, 128.3, 128.1	128.5, 128.2, 128.0	128.6, 128.2, 128.0
Tosyl-ArC (ipso)	145.0	-	144.8
Tosyl-ArC (quat)	133.0	-	133.5
Tosyl-ArC	130.0, 127.8	-	129.9, 127.7
C=O (Carbamate)	156.0	156.5	155.0

Table 3: IR Data (Predicted and Experimental, cm<sup>-1</sup>)

Functional Group	Vibrational Mode	Benzyl 3-tosyloxyazetidine-1-carboxylate (Predicted)	Benzyl 3-hydroxyazetidine-1-carboxylate (Analogue 1 - Experimental)	Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate (Analogue 2 - Predicted)
Aromatic C-H	Stretch	3100-3000	3100-3000	3100-3000
Aliphatic C-H	Stretch	2980-2850	2980-2850	2980-2850
C=O (Carbamate)	Stretch	~1700	~1695	~1700
Aromatic C=C	Stretch	1600, 1495	1600, 1495	1600, 1495
S=O (Sulfonate)	Asymmetric Stretch	~1360	-	~1360
S=O (Sulfonate)	Symmetric Stretch	~1175	-	~1175
C-O (Ester/Carbamate)	Stretch	1250-1200	1250-1200	1250-1200
S-O-C (Sulfonate)	Stretch	~1000	-	~1000
O-H (Alcohol)	Stretch (broad)	-	~3400	-

Table 4: Mass Spectrometry Data (Predicted Fragmentation, m/z)

Fragment Ion	Structure	Benzyl 3-tosyloxyazetidine-1-carboxylate (Predicted)	Notes
$[M+H]^+$	$C_{18}H_{20}NO_5S^+$	362.1	Molecular Ion
$[M-C_7H_7O_2S]^+$	$C_{11}H_{12}NO_3^+$	206.1	Loss of tosyloxy radical
$[C_7H_7]^+$	Tropylium ion	91.1	Benzyl cation fragment
$[C_7H_8O_2S]^+$	Toluenesulfonic acid	172.0	Tosyl group fragment
$[C_4H_6N]^+$	Azetidinyl fragment	70.1	Fragmentation of the azetidine ring

## Experimental Protocols

Standard protocols for the acquisition of spectroscopic data for small organic molecules are described below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of deuterated chloroform ( $CDCl_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- **Data Acquisition:**  $^1H$  and  $^{13}C$  NMR spectra are acquired on a 400 MHz spectrometer.
  - $^1H$  NMR: A standard proton experiment is run with a 30-degree pulse width, a relaxation delay of 1.0 seconds, and an acquisition time of 4 seconds. Typically, 16 scans are co-added.
  - $^{13}C$  NMR: A proton-decoupled carbon experiment is performed with a 30-degree pulse width, a relaxation delay of 2.0 seconds, and an acquisition time of 1.5 seconds. Approximately 1024 scans are accumulated.

- **Data Processing:** The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for  $^1\text{H}$  and 77.16 ppm for the central peak of the  $\text{CDCl}_3$  triplet for  $^{13}\text{C}$ .

## Infrared (IR) Spectroscopy

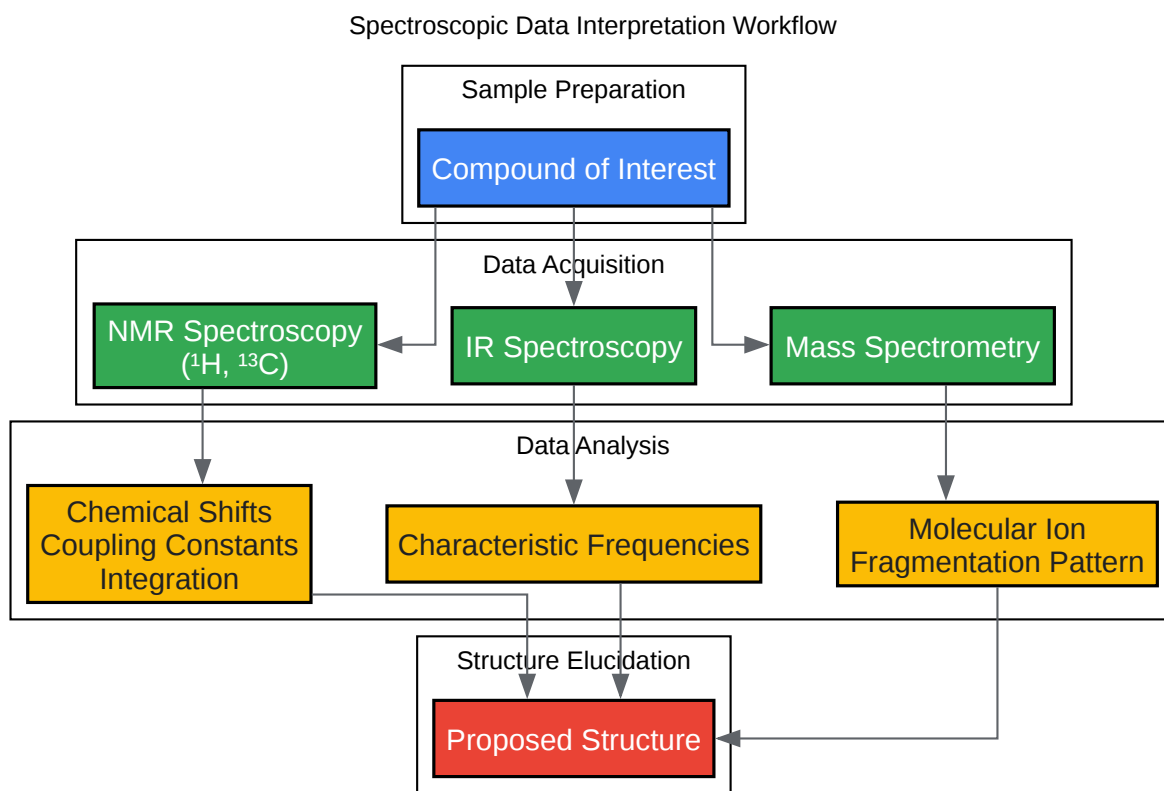
- **Sample Preparation:** A thin film of the sample is prepared by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane) and depositing a drop of the solution onto a potassium bromide (KBr) or sodium chloride (NaCl) salt plate. The solvent is allowed to evaporate completely.
- **Data Acquisition:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically acquired over the range of  $4000\text{--}400\text{ cm}^{-1}$  by co-adding 16 scans at a resolution of  $4\text{ cm}^{-1}$ . A background spectrum of the clean salt plate is recorded and automatically subtracted from the sample spectrum.

## Mass Spectrometry (MS)

- **Sample Preparation:** The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.
- **Data Acquisition:** Mass spectra are obtained using a mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode. The sample solution is introduced into the ion source via direct infusion using a syringe pump at a flow rate of  $5\text{--}10\text{ }\mu\text{L/min}$ . The mass spectrum is typically acquired over a mass-to-charge ( $m/z$ ) range of  $50\text{--}500$ .

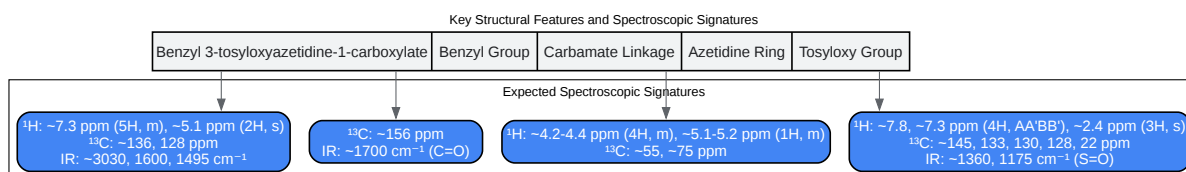
## Data Interpretation and Visualization

The interpretation of spectroscopic data is a logical process that involves correlating spectral features with molecular structure. The following diagrams illustrate the workflow of this process and the key structural features of **Benzyl 3-tosyloxazetidine-1-carboxylate**.



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Caption: A flowchart illustrating the process of spectroscopic data interpretation.



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